molecular formula C13H21ClN2 B1435685 1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride CAS No. 1459802-94-8

1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride

Cat. No.: B1435685
CAS No.: 1459802-94-8
M. Wt: 240.77 g/mol
InChI Key: VQKUCRYLQWBSPI-UHFFFAOYSA-N
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Description

1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride ( 1459802-94-8) is an organic compound supplied as a powder for life science research . This piperazine derivative has a molecular formula of C13H21ClN2 and a molecular weight of 240.78 g/mol . It is a hydrochloride salt, which typically offers advantages in terms of stability and solubility for experimental work . Piperazine derivatives are a significant class of compounds in medicinal chemistry, frequently explored for their interactions with various biological targets. For instance, structurally related arylpiperazine compounds have been investigated as key scaffolds in the development of agents with activity on serotonergic pathways, such as combined serotonin reuptake, 5-HT3, and 5-HT1A activity, which are relevant to the study of cognitive processes . Other piperazine-based compounds have also been studied for their potential antitumor properties . This makes this compound a valuable chemical intermediate or reference standard for researchers in pharmacology, neurochemistry, and drug discovery. The product is provided with high-quality standards and is characterized by its standard InChI (InChI=1S/C13H20N2.ClH/c1-11(2)12-5-3-4-6-13(12)15-9-7-14-8-10-15;/h3-6,11,14H,7-10H2,1-2H3;1H) and InChI key (VQKUCRYLQWBSPI-UHFFFAOYSA-N) . It is recommended to store this product at room temperature . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(2-propan-2-ylphenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.ClH/c1-11(2)12-5-3-4-6-13(12)15-9-7-14-8-10-15;/h3-6,11,14H,7-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKUCRYLQWBSPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation of Piperazine Hydrochloride with 2-(Propan-2-yl)phenyl Halides

A common and efficient route involves the reaction of piperazine monohydrochloride with 2-(propan-2-yl)phenyl chloride or bromide under polar solvent conditions.

  • Step 1: Preparation of Piperazine Monohydrochloride

    Piperazine reacts with piperazine dihydrochloride in a polar solvent such as methanol or ethanol under reflux conditions to yield piperazine monohydrochloride. The reaction parameters typically include molar ratios close to 1:1 and reflux times of 1-2 hours. The product is isolated by cooling and filtration, followed by drying at 50-75°C.

  • Step 2: Nucleophilic Substitution

    The piperazine monohydrochloride is then reacted with 2-(propan-2-yl)phenyl halide (chloride or bromide) in a polar solvent (methanol or ethanol), heated to 40-80°C for 2-6 hours. The molar ratio of piperazine monohydrochloride to the halide is typically around 2:1 to ensure complete substitution.

  • Step 3: Purification

    After completion, the reaction mixture is cooled, and the precipitated piperazine dihydrochloride byproduct is filtered and recycled. The filtrate is concentrated under reduced pressure and subjected to vacuum distillation or recrystallization to obtain high-purity this compound.

Table 1: Typical Reaction Conditions for Direct Alkylation

Step Reagents Solvent Temperature (°C) Time (hours) Molar Ratio (Piperazine:Halide) Yield (%)
Piperazine monohydrochloride Piperazine + Piperazine dihydrochloride Methanol/Ethanol 60-80 1-2 1:1 ~90
Alkylation Piperazine monohydrochloride + 2-(propan-2-yl)phenyl chloride Methanol/Ethanol 40-80 2-6 2:1 75-85
Purification Filtration, vacuum distillation - 50-95 - - -

Alternative Synthetic Routes via Intermediate Formation

Some methods involve the synthesis of intermediates such as substituted phenylpiperazines via multi-step procedures:

  • Step A: Synthesis of 2-(propan-2-yl)phenyl halide or tosylate derivatives.
  • Step B: Reaction of these intermediates with piperazine or substituted piperazines under nucleophilic substitution conditions.
  • Step C: Purification by recrystallization or chromatographic methods.

This approach allows better control over substitution patterns and purity but may involve longer synthesis times and additional purification steps.

Research Findings and Analysis

  • The use of polar solvents such as methanol or ethanol facilitates the nucleophilic substitution reaction by dissolving both reactants and promoting reaction kinetics.
  • Reflux temperatures between 40°C and 80°C optimize the reaction rate while minimizing decomposition.
  • Recycling of piperazine dihydrochloride byproduct improves cost-efficiency and sustainability.
  • Vacuum distillation or recrystallization ensures high purity of the final hydrochloride salt.
  • Molar ratios favoring excess piperazine monohydrochloride reduce side reactions and disubstitution impurities.

Comparative Table of Preparation Methods

Method Key Features Advantages Disadvantages
Direct alkylation with halides Simple, one-pot reaction High yield, cost-effective Requires pure halide substrates
Multi-step intermediate route Allows substitution pattern control Higher purity, structural control Longer synthesis, more steps
Use of tosylate intermediates Enhanced leaving group for substitution Improved reaction efficiency Additional synthesis of tosylate

Chemical Reactions Analysis

Types of Reactions

1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under controlled temperature conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used in organic solvents like ethanol or tetrahydrofuran.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield oxidized derivatives of the original compound.

    Reduction: Can produce reduced forms of the compound with altered functional groups.

    Substitution: Results in new compounds with different substituents replacing the original groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-[2-(propan-2-yl)phenyl]piperazine hydrochloride is C13H21ClN2, with a molecular weight of approximately 240.77 g/mol. Its structure consists of a piperazine ring that contributes to its pharmacological properties, particularly its ability to interact with various biological targets.

Pharmaceutical Development

  • Lead Compound for Drug Design :
    • This compound serves as a lead structure in the development of new pharmaceuticals targeting central nervous system disorders due to its ability to interact with neurotransmitter receptors.
    • Its structural similarity to other known psychoactive agents enhances its potential as a candidate for antidepressants and anxiolytics.
  • Receptor Binding Studies :
    • Interaction studies reveal that this compound exhibits significant binding affinity to serotonin and dopamine receptors, which are critical in mood regulation and psychotropic drug development.
    • Such interactions are essential for understanding both therapeutic effects and side effects associated with this compound.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antidepressant Properties :
    • Preliminary studies suggest that it may possess antidepressant-like effects, potentially through modulation of serotonergic pathways.
  • Neuroprotective Effects :
    • The compound is being explored for neuroprotective applications, particularly in models of neurodegenerative diseases, where it may help mitigate neuronal damage .
  • Antiviral Activity :
    • Some derivatives have shown potential antiviral activity against HIV-related enzymes, indicating possible applications in antiviral drug development .

Case Study: Neuroprotective Mechanisms

Research has indicated that similar compounds exhibit protective effects in neuronal cell models. These studies suggest pathways that may mitigate neurodegeneration through antioxidant mechanisms or receptor modulation .

Case Study: Antiviral Studies

Antiviral research has demonstrated that related compounds can inhibit HIV reverse transcriptase (RT) and associated RNase H activities within low micromolar ranges, showcasing their potential as therapeutic agents against viral infections .

Mechanism of Action

The mechanism of action of 1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF₃) may increase receptor binding affinity but reduce metabolic stability .

Pharmacological Activity

Piperazine derivatives exhibit varied pharmacological profiles depending on substituents:

Compound Receptor Activity/Application Key Findings References
1-(2-Methoxyphenyl)piperazine HCl 5-HT₁B agonist Variable effects on sympathetic nerve discharge (SND); hypotensive effects
1-(2-Chlorophenyl)piperazine HCl Sigma receptor modulation Inhibits NMDA-stimulated dopamine release via sigma receptors
1-(3-Trifluoromethylphenyl)piperazine Psychoactive/Illicit use Seized in drug incidents; potential stimulant properties
1-(5-Chloro-2-methoxyphenyl)piperazine Antimicrobial activity Moderate activity against Gram-positive bacteria (e.g., S. aureus)
1-[2-(2,4-Dimethylphenylthio)phenyl]piperazine Antidepressant Approved for depression; stable crystalline form (hydrobromide salt)

Target Compound Inference :
The isopropyl substituent may enhance sigma receptor affinity or 5-HT receptor modulation , analogous to other lipophilic derivatives. However, its exact activity remains speculative without direct evidence.

Physicochemical Properties

Spectroscopic and computational studies highlight substituent effects:

  • 1-(2-Methoxyphenyl)piperazine HCl :

    • FT-IR peaks: 1,240 cm⁻¹ (C-O stretch), 3,400 cm⁻¹ (N-H stretch) .
    • HOMO-LUMO gap: 5.2 eV (similar to 1-(2-chlorophenyl)piperazine) .
  • 1-(2-Chlorophenyl)piperazine HCl :

    • Higher dipole moment (4.8 Debye) vs. methoxy analog (3.9 Debye) due to Cl electronegativity .

Target Compound Prediction :

  • Expected higher lipophilicity (logP ~3.5) due to isopropyl group, favoring blood-brain barrier penetration.

Biological Activity

1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride, a compound derived from piperazine, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which consists of a piperazine ring substituted with a propan-2-yl phenyl group. Its molecular formula is C13H18ClN, and it has a molecular weight of 227.74 g/mol.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. It has been identified as a potential serotonin receptor modulator , particularly influencing the 5-HT1A and 5-HT2A receptors, which are crucial in mood regulation and anxiety response . The compound's ability to act as an antagonist or partial agonist at these receptors suggests its role in treating psychiatric disorders.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant properties. Studies have shown that these compounds can enhance serotonergic neurotransmission, which is pivotal in alleviating depressive symptoms .

Analgesic Properties

In vivo studies have demonstrated that piperazine derivatives can exhibit significant analgesic effects through their action on opioid receptors. Specifically, they have shown agonist activity at the µ-opioid receptor, suggesting potential applications in pain management .

Antichlamydial Activity

Recent investigations into the biological functions of piperazine derivatives have revealed selective activity against Chlamydia species. This highlights the potential for developing new antimicrobial agents based on the structural framework of this compound .

Research Findings and Case Studies

StudyFindings
Fogarty et al., 2022Demonstrated analgesic effects in rodent models using piperazine derivatives, indicating potential for pain relief applications.
Leung et al., 2020Identified antichlamydial activity in modified piperazine compounds, suggesting new avenues for antibiotic development.
MDPI Study (2012)Explored docking studies revealing affinity for serotonin receptors, supporting its role as a potential antidepressant .

Q & A

Q. What are the optimal synthetic routes for 1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1 : React 2-(propan-2-yl)phenyl bromide with piperazine under reflux in acetonitrile using triethylamine (Et₃N) as a base to form the free base .
  • Step 2 : Hydrochloride salt formation is achieved by treating the free base with HCl in ethanol.
    Critical Parameters :
    • Catalyst : Et₃N improves nucleophilic substitution efficiency by scavenging H⁺ ions.
    • Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates.
    • Temperature : Reflux conditions (~80°C) are typical for 12–24 hours.
      Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing structural and purity parameters of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Confirm substituent positioning on the phenyl ring (e.g., aromatic protons at δ 6.8–7.5 ppm) and piperazine backbone (δ 2.5–3.5 ppm for N–CH₂).
    • ¹³C NMR : Identify carbonyl (if present) and quaternary carbons in the isopropyl group (~22–25 ppm for CH₃) .
  • HPLC : Use a C18 column with a mobile phase (e.g., acetonitrile/0.1% TFA) to assess purity (>95% by area under the curve).
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ expected for C₁₃H₂₀ClN₂: 255.1 g/mol) .

Advanced Research Questions

Q. How can receptor binding assays be designed to evaluate this compound’s selectivity for serotonin or dopamine receptors?

Methodological Answer:

  • In Vitro Radioligand Binding :
    • Use CHO cells expressing human 5-HT₇ or D₂ receptors.
    • Incubate with this compound (0.1 nM–10 µM) and competing radioligands (e.g., [³H]LSD for 5-HT₇).
    • Calculate IC₅₀ and Ki values via nonlinear regression (GraphPad Prism).
  • Functional Assays : Measure cAMP accumulation (5-HT₇) or β-arrestin recruitment (D₂) to assess agonist/antagonist activity .

Q. How should researchers resolve contradictions in pharmacological data (e.g., conflicting Ki values across studies)?

Methodological Answer:

  • Source Analysis : Compare assay conditions (cell line, radioligand concentration, buffer pH). For example:
    • Variability in 5-HT₇ affinity may arise from differences in receptor glycosylation states.
  • Structural Analog Comparison : Benchmark against 1-[2-(4-methoxyphenyl)phenyl]piperazine derivatives, which show higher 5-HT₇R affinity due to methoxy group interactions .
  • Meta-Analysis : Use computational tools (e.g., Molecular Operating Environment) to model ligand-receptor docking and identify critical binding residues .

Q. What strategies improve metabolic stability and reduce CYP450 inhibition in preclinical studies?

Methodological Answer:

  • CYP Screening : Perform microsomal assays (human liver microsomes) to identify major metabolic pathways (e.g., N-dealkylation).
  • Structural Modifications :
    • Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce oxidation.
    • Replace labile protons with deuterium (deuterated analogs) to slow metabolism .
  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and clearance in rodent models. Optimize dosing regimens using allometric scaling .

Q. How can enantiomeric purity be ensured during synthesis, and what are the implications for biological activity?

Methodological Answer:

  • Chiral Separation : Use preparative chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) to isolate enantiomers.
  • Circular Dichroism (CD) : Verify enantiopurity by comparing CD spectra with reference standards.
  • Activity Testing : Compare enantiomers in receptor assays. For example, (R)-enantiomers of piperazine derivatives often show higher 5-HT₇R affinity due to steric complementarity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride
Reactant of Route 2
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1-[2-(Propan-2-yl)phenyl]piperazine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.